Triisopropyl phosphate

Catalog No.
S586321
CAS No.
513-02-0
M.F
C9H21O4P
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl phosphate

CAS Number

513-02-0

Product Name

Triisopropyl phosphate

IUPAC Name

tripropan-2-yl phosphate

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3

InChI Key

OXFUXNFMHFCELM-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(OC(C)C)OC(C)C

Synonyms

triisopropyl phosphate

Canonical SMILES

CC(C)OP(=O)(OC(C)C)OC(C)C

Organic Synthesis:

  • Reactant: TIP serves as a valuable reactant in various organic synthesis reactions. It participates in the Perkow reaction for the synthesis of compounds containing polarized carbon-carbon double bonds []. Additionally, it reacts with Ruthenium-based indenylidene complexes to form first-generation complexes crucial for metathesis reactions []. Research suggests TIP can also be employed in the Mitsunobu reaction as an alternative to triphenylphosphine, potentially simplifying product isolation [].

Analytical Chemistry:

  • Solvent and Sample Preparation: TIP's properties make it suitable for specific applications in analytical chemistry. Its immiscibility with water allows it to be used as a non-aqueous solvent in certain analytical procedures []. Additionally, its ability to dissolve various organic compounds makes it useful in sample preparation for analytical techniques like chromatography [].

Other Research Applications:

  • Biological Studies: While the specific mechanisms are still under investigation, research explores the potential effects of TIP on cell behavior. Studies have investigated the influence of TIP on the mobility of surface receptors and the locomotion of specific cell types [].

Triisopropyl phosphate is an organophosphorus compound with the molecular formula C9H21O4PC_9H_{21}O_4P and a molecular weight of 224.23 g/mol. It is classified as an ester formed from isopropyl alcohol and phosphoric acid. This compound appears as a colorless to pale yellow liquid and is known for its low volatility and high thermal stability, making it suitable for various applications in chemical processes and formulations .

TIP is considered a hazardous material due to several factors:

  • Toxicity: TIP is moderately toxic upon ingestion, inhalation, or skin contact. It can cause irritation of the eyes, skin, and respiratory system [].
  • Flammability: TIP is a flammable liquid with a low flash point. It can ignite readily and poses a fire hazard [].
  • Environmental impact: TIP is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment [].

Safety precautions

  • Wear appropriate personal protective equipment (PPE) when handling TIP, including gloves, safety glasses, and a respirator.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store TIP in a cool, dry place away from heat and ignition sources.
  • Dispose of TIP waste according to local regulations.
, including:

  • Oxidation: It can be oxidized to form various phosphates, which may have different properties and applications.
  • Hydrolysis: In the presence of water, triisopropyl phosphate can hydrolyze to produce phosphoric acid and isopropanol.
  • Transesterification: It can react with alcohols to form new esters, which alters its properties for specific applications.

These reactions highlight its versatility in chemical synthesis and modification.

Research indicates that triisopropyl phosphate exhibits certain biological activities, particularly in the context of toxicity studies. While it is generally considered less toxic than other organophosphorus compounds, it can still affect biological systems. Its potential effects include:

    Further investigations are necessary to fully understand its biological implications.

    Triisopropyl phosphate can be synthesized through several methods, with one common route involving the reaction of isopropanol with phosphorus oxychloride in acetone under controlled conditions. A typical synthesis procedure includes:

    • Mixing isopropanol with acetone in a flask.
    • Gradually adding phosphorus oxychloride while maintaining a low temperature.
    • Stirring the mixture under vacuum to promote the reaction.
    • Isolating the product through distillation to achieve high purity levels (≥ 99.5%) and yield (up to 97%) .

    This method exemplifies the efficiency of organophosphate synthesis in laboratory settings.

    Triisopropyl phosphate has diverse applications across various industries:

    • Flame Retardant: It is used as a flame retardant in plastics and textiles due to its ability to reduce flammability.
    • Plasticizer: The compound serves as a plasticizer in polymers, enhancing flexibility and durability.
    • Solvent: It acts as a solvent in

    Interaction studies involving triisopropyl phosphate focus on its behavior in various chemical environments and its interactions with other substances:

    • Combustion Studies: Research has examined how triisopropyl phosphate affects combustion processes, particularly its role as an inhibitor of flame propagation .
    • Compatibility Tests: Studies assess its compatibility with different materials, including plastics and metals, ensuring stability during use.

    Understanding these interactions is crucial for optimizing its applications and ensuring safety in usage.

    Triisopropyl phosphate shares similarities with several other organophosphate esters. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaKey Features
    Triethyl phosphateC6H15O4PC_6H_{15}O_4PCommonly used as a solvent; more volatile than triisopropyl phosphate.
    Trimethyl phosphateC4H11O4PC_4H_{11}O_4PHighly reactive; used primarily as a flame retardant but more toxic.
    Diethyl phosphateC4H11O4PC_4H_{11}O_4PLess stable; used mainly in agricultural applications.

    Triisopropyl phosphate's unique combination of low volatility, high thermal stability, and lower toxicity distinguishes it from these similar compounds, making it particularly suitable for industrial applications where safety and performance are paramount .

    Triisopropyl phosphate is an organophosphorus compound with the molecular formula C9H21O4P and a molecular weight of 224.23 g/mol [1]. The compound features a central phosphorus atom that adopts a tetrahedral configuration with slight distortion from ideal tetrahedral geometry [7]. This central phosphorus atom forms the core of the molecular structure, with four oxygen atoms arranged around it in a pseudo-tetrahedral arrangement [19].

    The molecular structure of triisopropyl phosphate consists of a phosphoryl oxygen atom (P=O) and three bridging oxygen atoms that connect to isopropyl groups [1] [6]. The phosphoryl oxygen points outward from the tetrahedral center, while the three bridging oxygen atoms form P-O-C linkages with the isopropyl groups [7]. These isopropyl groups are oriented in a manner that minimizes steric interactions, resulting in a propeller-like overall molecular shape with the central P=O bond serving as the axis [19].

    The physical properties of triisopropyl phosphate reflect its molecular structure. It has a density of 1.012 g/cm³, a boiling point of 222.2°C at 760 mmHg, and a refractive index of 1.407 [6] [25]. The compound also exhibits a dipole moment of 2.86 D, which arises primarily from the polar P=O bond [25].

    Table 1: Molecular Properties of Triisopropyl Phosphate

    PropertyValue
    Molecular FormulaC9H21O4P
    Molecular Weight224.23 g/mol
    CAS Number513-02-0
    Density1.012 g/cm³
    Boiling Point222.2°C at 760 mmHg
    Flash Point102.4°C
    Exact Mass224.118 g/mol
    LogP3.37
    Refractive Index1.407

    The spatial arrangement of atoms in triisopropyl phosphate is characterized by the central phosphorus atom surrounded by four oxygen atoms, with three of these oxygen atoms further connected to isopropyl groups [19] [21]. This arrangement creates an asymmetric structure due to the rotational possibilities of the isopropyl groups around the P-O-C bonds [7].

    Bond Properties of the Phosphoryl Group

    P=O Bond Character

    The phosphoryl group in triisopropyl phosphate features a distinctive phosphorus-oxygen (P=O) bond with unique characteristics [4]. This bond exhibits partial double bond character, with a bond length of approximately 1.48-1.49 Å, which is significantly shorter than the P-O single bonds (1.60-1.62 Å) that connect the phosphorus atom to the bridging oxygen atoms [4] [17].

    The P=O bond in triisopropyl phosphate possesses a bond order between a single and double bond, indicating its partial double bond character [4] [22]. This bond is stronger than a typical P-O single bond, with a bond strength of approximately 500-600 kJ/mol compared to 350-400 kJ/mol for P-O single bonds [22]. The vibrational frequency of the P=O bond typically falls within the range of 1200-1300 cm⁻¹, which is characteristic of phosphoryl groups in organophosphate compounds [3].

    A key feature of the P=O bond is its polarized nature, with the dipole moment directed from phosphorus to oxygen (P⁺→O⁻) [4] [14]. This polarization indicates that the bond has partial ionic character, with electron density shifted toward the more electronegative oxygen atom [14]. The polarized nature of the P=O bond contributes significantly to the overall dipole moment of the triisopropyl phosphate molecule [25].

    Table 2: P=O Bond Character in Phosphoryl Group

    PropertyValueSignificance
    Bond Length1.48-1.49 ÅShorter than P-O single bond (1.60-1.62 Å)
    Bond OrderBetween single and double bondExhibits partial double bond character
    Bond Strength~500-600 kJ/molStronger than P-O single bond (~350-400 kJ/mol)
    Vibrational Frequency~1200-1300 cm⁻¹Characteristic of phosphoryl group
    Dipole Moment DirectionP⁺→O⁻Indicates polarized bond with partial ionic character

    Research using vibrational spectroscopy has demonstrated that the P=O bond in phosphoryl compounds responds in a subtle but regular manner to changes in the local environment [3]. The bond's character can be influenced by substituents attached to the phosphorus atom, as well as by solvent effects [3] [4].

    Hypervalent Phosphorus Considerations

    The phosphorus atom in triisopropyl phosphate exhibits hypervalency, a phenomenon where an atom expands its valence shell beyond the octet rule [5] [15]. In the case of phosphorus, this hypervalency allows it to form bonds with four oxygen atoms, resulting in a total of five bonds (including the phosphoryl bond) and ten valence electrons around the phosphorus atom [15].

    The concept of hypervalency in phosphorus compounds has been explained through various theoretical frameworks [5]. One traditional explanation involves the participation of d-orbitals in bonding, where the phosphorus atom utilizes its 3d orbitals to accommodate the additional electron pairs [15]. However, the role of d-orbitals in phosphorus bonding remains controversial among theoretical chemists [5] [15].

    An alternative explanation for hypervalency in phosphorus compounds is the 3-center-4-electron (3c-4e) bonding model [15]. This model describes the distribution of electron density without requiring d-orbital participation, instead relying on molecular orbital theory to explain how electrons are delocalized across multiple atoms [5]. In triisopropyl phosphate, this model helps explain the distribution of electron density across the P-O bonds [15].

    Table 3: Hypervalent Phosphorus Considerations in Organophosphates

    AspectDescriptionImplications for Triisopropyl Phosphate
    Valence Shell ExpansionPhosphorus can expand its valence shell beyond octetAllows phosphorus to form bonds with four oxygen atoms
    d-Orbital ParticipationControversial role of 3d orbitals in bondingMay contribute to P=O bond character
    3-Center-4-Electron BondingAlternative to d-orbital model for hypervalencyExplains distribution of electron density
    Resonance StructuresMultiple resonance forms contribute to overall structureP⁺-O⁻ and P=O forms contribute to overall structure
    Molecular Orbital DescriptionMolecular orbital theory explains bonding without d-orbitalsDelocalization of electrons across P-O bonds

    The hypervalent nature of phosphorus in triisopropyl phosphate also manifests in the presence of multiple resonance structures that contribute to the overall electronic structure of the molecule [4] [5]. These resonance forms include structures with formal P=O double bonds as well as structures with P⁺-O⁻ ionic character [4]. The actual electronic structure of triisopropyl phosphate represents a weighted average of these resonance forms [22].

    Bonding Models and Theoretical Descriptions

    Several theoretical models have been developed to describe the bonding in phosphoryl compounds like triisopropyl phosphate [4] [22]. Valence bond theory describes the P=O bond as involving hybridized orbitals with a π-bond component, where the phosphorus atom uses sp³ hybridization for sigma bonding and p orbitals for π bonding [13] [22].

    Molecular orbital theory provides an alternative description, viewing the P=O bond as arising from the overlap of atomic orbitals to form molecular orbitals [22]. In this model, the P=O bond involves the formation of a σ bond through the overlap of sp³ hybrid orbitals and a π bond through the overlap of p orbitals [4]. The resulting molecular orbitals are delocalized across the P=O bond, contributing to its partial double bond character [22].

    Resonance theory offers yet another perspective, describing the P=O bond as a weighted average of multiple resonance structures [4]. These include structures with a formal P=O double bond and structures with P⁺-O⁻ ionic character [4] [22]. The actual electronic structure of the phosphoryl group in triisopropyl phosphate represents a resonance hybrid of these forms [4].

    Table 4: Theoretical Models for Phosphoryl Group Bonding

    Theoretical ModelDescription of P=O Bond
    Valence Bond TheoryHybridized orbitals with π-bond component
    Molecular Orbital TheoryMolecular orbitals formed from atomic p orbitals
    Resonance TheoryCombination of P=O and P⁺-O⁻ resonance forms
    Ionic ModelHighly polarized bond with partial ionic character
    Quantum Mechanical CalculationsAb initio calculations support partial double bond character

    Quantum mechanical calculations, particularly ab initio methods, have been employed to investigate the nature of the P=O bond in phosphoryl compounds [22]. These calculations generally support the view that the P=O bond has partial double bond character, with significant polarization toward the oxygen atom [4] [22]. Studies using density functional theory have provided insights into the electron density distribution in phosphoryl compounds, confirming the polarized nature of the P=O bond [20] [22].

    The ionic model emphasizes the highly polarized nature of the P=O bond, describing it as having significant P⁺-O⁻ character due to the electronegativity difference between phosphorus and oxygen [4] [14]. This model aligns with experimental observations of the dipole moment in phosphoryl compounds [14] [25].

    Stereochemistry and Conformational Analysis

    Triisopropyl phosphate exhibits interesting stereochemical properties and conformational behavior due to its molecular structure [7] [9]. The molecule adopts a pseudo-tetrahedral geometry around the central phosphorus atom, with the four oxygen atoms arranged in a distorted tetrahedral configuration [7]. This arrangement creates a chiral environment around the phosphorus atom, although the molecule itself is not optically active due to the presence of a plane of symmetry [9].

    The conformational landscape of triisopropyl phosphate is characterized by multiple conformers that arise from rotation around the P-O-C bonds connecting the phosphorus atom to the isopropyl groups [17]. These rotations give rise to different conformational isomers with varying energies [17]. The energy barriers for these rotations are typically low to moderate, ranging from approximately 1-3 kcal/mol, allowing for conformational flexibility at room temperature [17].

    The preferred conformation of triisopropyl phosphate involves a staggered arrangement of the isopropyl groups to minimize steric hindrance [17]. This arrangement optimizes the spatial distribution of the bulky isopropyl groups, reducing unfavorable steric interactions [10]. The steric effects of the isopropyl groups play a significant role in determining the overall molecular packing and intermolecular interactions of triisopropyl phosphate in both solution and solid states [10].

    Table 5: Stereochemistry and Conformational Analysis of Triisopropyl Phosphate

    AspectDescription in Triisopropyl Phosphate
    Molecular SymmetryPseudo-tetrahedral geometry around phosphorus atom
    Conformational IsomersMultiple conformers due to rotation around P-O-C bonds
    Rotational BarriersLow to moderate energy barriers for rotation (~1-3 kcal/mol)
    Preferred ConformationStaggered arrangement of isopropyl groups to minimize steric hindrance
    Steric EffectsBulky isopropyl groups influence molecular packing and interactions

    Ab initio molecular orbital calculations have been used to study the conformational properties of organophosphates similar to triisopropyl phosphate [17]. These studies have identified multiple energy minima corresponding to different conformers, with energy differences typically less than 2 kcal/mol between the most stable conformers [17]. The conformational flexibility of triisopropyl phosphate contributes to its physical properties and reactivity patterns [10] [17].

    The stereochemical aspects of phosphoryl group transfer reactions in organophosphates have been studied using chiral phosphate compounds [9]. These studies have provided insights into the stereochemical consequences of reactions involving the phosphoryl group, which are relevant to understanding the behavior of compounds like triisopropyl phosphate in various chemical transformations [9] [16].

    Comparative Structural Analysis with Related Organophosphates

    Triisopropyl phosphate belongs to a family of organophosphate compounds that share the common structural feature of a phosphoryl group connected to three alkoxy groups [1] [6]. Comparing triisopropyl phosphate with related organophosphates such as trimethyl phosphate and triethyl phosphate reveals both similarities and differences in their structural properties [6] [19].

    The P=O bond length remains remarkably consistent across different organophosphates, with values of approximately 1.48 Å for triisopropyl phosphate, trimethyl phosphate, and triethyl phosphate [17] [24]. This consistency suggests that the nature of the alkyl groups has minimal effect on the character of the phosphoryl bond [22]. Similarly, the P-O bond lengths connecting the phosphorus atom to the bridging oxygen atoms are also relatively consistent across these compounds, ranging from 1.60 to 1.62 Å [10] [24].

    The O-P-O bond angles in these organophosphates are also similar, typically around 113-114°, reflecting the tetrahedral geometry around the phosphorus atom with slight distortion due to the presence of the phosphoryl group [10] [18]. However, significant differences emerge in the molecular volumes and steric properties of these compounds due to the varying sizes of the alkyl groups [6] [25].

    Table 6: Comparative Structural Analysis of Related Organophosphates

    FeatureTriisopropyl PhosphateTrimethyl PhosphateTriethyl Phosphate
    P=O Bond Length~1.48 Å~1.48 Å~1.48 Å
    P-O Bond Length~1.60-1.62 Å~1.60 Å~1.60 Å
    O-P-O Bond Angle~113-114°~113°~113°
    Molecular Volume~227.3 mL/mol~130 mL/mol~180 mL/mol
    Steric BulkHigh (bulky isopropyl groups)Low (small methyl groups)Moderate (ethyl groups)
    Conformational FlexibilityModerate (restricted by steric hindrance)High (less steric hindrance)Moderate

    Triisopropyl phosphate has a significantly larger molecular volume (~227.3 mL/mol) compared to trimethyl phosphate (~130 mL/mol) and triethyl phosphate (~180 mL/mol) due to the bulkier isopropyl groups [6] [25]. This increased steric bulk affects the conformational flexibility of the molecule, with triisopropyl phosphate showing moderate flexibility that is somewhat restricted by steric hindrance compared to the higher flexibility of trimethyl phosphate [17] [25].

    The comparative analysis of crystal structures of organophosphates has revealed that the phosphoryl group maintains similar geometric parameters across different compounds, with the P=O bond consistently shorter than the P-O single bonds [20]. However, the packing arrangements and intermolecular interactions in the solid state can vary significantly depending on the nature of the alkyl groups [20] [26].

    XLogP3

    1.9

    Boiling Point

    219.0 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 71 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H315 (53.52%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (53.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Flammable Irritant

    Flammable;Irritant;Environmental Hazard

    Other CAS

    513-02-0

    Wikipedia

    Triisopropyl phosphate

    Dates

    Modify: 2023-08-15

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